ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate
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Overview
Description
Ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, known for their diverse applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate typically involves the following steps:
Formation of the Thiophene Ring: The initial step involves the construction of the thiophene ring. This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Cyclopentane Ring Formation: The cyclopentane ring is then fused to the thiophene ring. This can be done through intramolecular cyclization reactions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Carbamate Formation: Finally, the carbamate group is introduced by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the carbamate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets. The cyano group and carbamate ester can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methylbenzenesulfonamide
Uniqueness
Ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano group, carbamate ester, and thiophene ring collectively contribute to its potential as a versatile compound in various fields of research.
Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-11(14)13-10-8(6-12)7-4-3-5-9(7)16-10/h2-5H2,1H3,(H,13,14) |
InChI Key |
MHRJJTWJKOTRNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C2=C(S1)CCC2)C#N |
Origin of Product |
United States |
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